
3-Chloropropyl p-toluenesulfonate
説明
The compound 3-Chloropropyl p-toluenesulfonate is a derivative of p-toluenesulfonic acid, which is a widely used reagent in organic synthesis. The molecule consists of a 3-chloropropyl group attached to the sulfonate group of p-toluenesulfonic acid. This structure allows it to participate in various chemical reactions, particularly as an intermediate in the synthesis of other compounds.
Synthesis Analysis
The synthesis of derivatives of p-toluenesulfonate, such as 3-Chloropropyl p-toluenesulfonate, often involves nucleophilic displacement reactions. For example, a study on the reactivity of various cycloalkyl p-toluenesulfonates in nucleophilic displacement reactions found that the reactivity sequence in solvolysis reactions does not correlate simply with ring size, which is contrary to expectations based on other properties of small-ring compounds . Although this study does not directly address the synthesis of 3-Chloropropyl p-toluenesulfonate, it provides insight into the behavior of similar compounds under nucleophilic conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-chloro-2-oxopropyl p-toluenesulfonate, has been determined through X-ray diffraction, revealing an almost planar conformation of the Cl-CH2-CO-CH2-O chain . This information, while not directly about 3-Chloropropyl p-toluenesulfonate, gives an indication of the structural characteristics that might be expected for similar compounds.
Chemical Reactions Analysis
The chemical reactivity of p-toluenesulfonate derivatives can be complex. For instance, the thermal decomposition of p-chlorobenzoyl p-toluenesulfonyl peroxide, a related compound, involves the formation of radicals and does not follow a simple first-order rate equation due to the acceleration of the rate by p-toluenesulfonic acid produced during the reaction . This suggests that 3-Chloropropyl p-toluenesulfonate could also participate in radical reactions and may have interesting decomposition pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonate derivatives are influenced by their molecular structure. For example, the crystal structures of 3-chloro-2-oxopropyl p-toluenesulfonate show that the molecule has closely related crystal structures at different temperatures, indicating that the physical properties may be sensitive to temperature changes . Additionally, quantum chemical studies of p-toluenesulfonic acid and its anion have provided insights into the vibrational spectra and potential energy hypersurfaces, which are relevant for understanding the physical properties of its derivatives .
科学的研究の応用
Crystal Structure and Molecular Conformation
3-Chloropropyl p-toluenesulfonate has been studied for its crystal structures and molecular conformations. Specifically, the compound, along with its bromo-derivative, exhibits almost identical molecular structures and conformations but different, closely related crystal structures. The Cl−CH2−CO−CH2−O chain in these compounds adopts an almost planar conformation (Howard et al., 1994).
Catalysis in Esterification
Polyaniline salts, which include derivatives such as polyaniline hydrochloride, sulfate, nitrate, phosphate, and p-toluenesulfonate, have been utilized as catalysts in the esterification of carboxylic acids with alcohols. These catalysts display commendable activity, recovery, reusability, and handling attributes, marking their significance in green chemistry processes (Palaniappan & Ram, 2002).
Lipase-Catalyzed Stereoselective Hydrolysis
The stereoselective hydrolysis of 2-acyloxy-3-chloropropyl p-toluenesulfonate has been explored using lipases from various sources. Lipases from Pseudomonas aeruginosa, Aspergillus niger, Mucor species, Rhizopus delemar, and Rhizopus japonicus have been found to hydrolyze the compound stereoselectively, with the lipase from Pseudomonas aeruginosa demonstrating the highest hydrolytic activity and stereoselectivity (Hamaguchi, Ohashi & Watanabe, 1986).
Reaction with Fluoride Ions
The compound has been involved in reactions promoted by fluoride ions. For instance, 2,3,3-Trifluoro-1-propenyl p-toluenesulfonate, a derivative, reacts smoothly with various primary or secondary amines in the presence of triethylamine and a catalytic amount of fluoride ion, yielding corresponding products in good to excellent yields. These reactions underscore the reactivity and utility of the compound in organic synthesis (Funabiki et al., 1994).
Catalysis in Acylation
Iron(III) p-toluenesulfonate, a related compound, acts as an efficient catalyst for acetylation of alcohols, phenols, and aldehydes. The versatility and efficiency of this compound in promoting such reactions underline its potential in synthetic organic chemistry (Baldwin et al., 2012).
特性
IUPAC Name |
3-chloropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCQVNHLNXCSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883346 | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl p-toluenesulfonate | |
CAS RN |
632-02-0 | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9AUH8WW2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


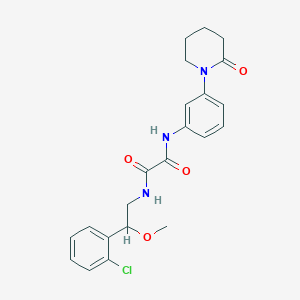
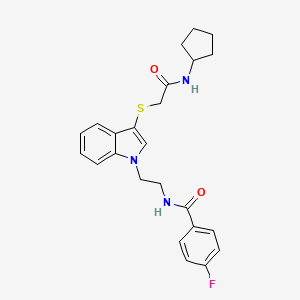
![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)

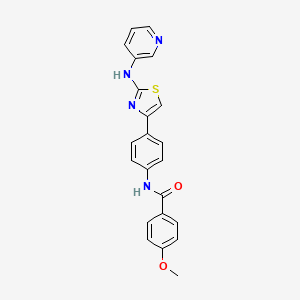
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

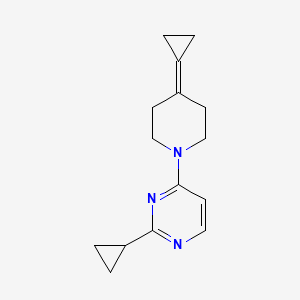
![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)

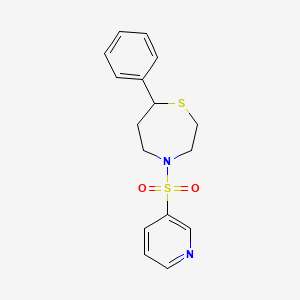
![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)
![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)
![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)